4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)-1,2-dihydrophthalazin-1-one
Description
The compound 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)-1,2-dihydrophthalazin-1-one is a heterocyclic molecule featuring a phthalazinone core substituted with a 1,2,4-oxadiazole ring at position 4 and a 3,4-dimethylphenyl group at position 2. The oxadiazole moiety is further functionalized with a 2-chlorophenyl group. Its physicochemical properties, such as solubility and stability, are likely influenced by the electron-withdrawing chlorine atom and the lipophilic dimethylphenyl group.
Properties
IUPAC Name |
4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClN4O2/c1-14-11-12-16(13-15(14)2)29-24(30)18-8-4-3-7-17(18)21(27-29)23-26-22(28-31-23)19-9-5-6-10-20(19)25/h3-13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUZONELWRGIEGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=CC=C5Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)-1,2-dihydrophthalazin-1-one typically involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors using reagents such as hydroxylamine hydrate and acyl chlorides . The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the oxadiazole ring, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The oxadiazole ring is known to enhance the cytotoxicity of compounds against various cancer cell lines. For instance:
- Mechanism of Action : The compound may inhibit key enzymes involved in cancer cell proliferation and induce apoptosis in tumor cells.
- Case Study : In vitro studies have shown that derivatives of oxadiazole exhibit significant cytotoxic effects against MCF-7 breast cancer cells, with IC50 values comparable to established chemotherapeutic agents like Doxorubicin .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity:
- Study Findings : Research indicates that derivatives of oxadiazole exhibit broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria. This suggests potential use in developing new antibiotics .
Photophysical Properties
The unique structure of the compound allows it to exhibit interesting photophysical properties:
- Fluorescent Properties : Studies have demonstrated that the compound can act as a fluorescent probe, making it useful in imaging applications and as a sensor for biological molecules.
Organic Light Emitting Diodes (OLEDs)
Due to its electronic properties, the compound is being explored for applications in OLED technology:
- Performance Metrics : Preliminary tests show that incorporating this compound into OLED devices can enhance their efficiency and stability .
Summary of Findings
The diverse applications of 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)-1,2-dihydrophthalazin-1-one underline its significance in both medicinal chemistry and material science. The following table summarizes key findings from recent studies:
Mechanism of Action
The mechanism of action of 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets. The compound can inhibit the growth of certain bacteria and fungi by interfering with their cellular processes. It may also interact with enzymes or receptors involved in signal transduction pathways, leading to altered cellular responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, molecular weights, and inferred properties based on available evidence:
Key Observations:
Substituent Effects on Lipophilicity: The target compound’s 2-chlorophenyl and 3,4-dimethylphenyl groups increase lipophilicity compared to analogs with methoxy (e.g., ) or unsubstituted phenyl groups. This may enhance membrane permeability but reduce aqueous solubility .
Bromine in provides a heavier halogen, which may enhance binding affinity in biological targets through halogen bonding.
Structural Diversity and Applications: Compounds with triazole-amine hybrids () may target enzymes like cytochrome P450, whereas phthalazinone derivatives are explored in cancer research .
Biological Activity
The compound 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)-1,2-dihydrophthalazin-1-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to explore the pharmacological properties, mechanisms of action, and various studies that highlight its efficacy against different biological targets.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 315.75 g/mol. The structure includes a dihydrophthalazinone core linked to an oxadiazole moiety and chlorophenyl group, which are critical for its biological activity.
The biological activity of this compound can be attributed to the presence of the oxadiazole and dihydrophthalazinone functionalities. Compounds containing oxadiazole rings are known for their diverse pharmacological activities, including antimicrobial , anticancer , and anti-inflammatory properties. The mechanism often involves interaction with various biological targets such as enzymes and receptors.
Anticancer Activity
Several studies have reported the anticancer potential of oxadiazole derivatives. For instance:
- In vitro studies on cancer cell lines have shown that oxadiazole derivatives exhibit significant cytotoxic effects. The IC50 values for some derivatives range from 1.8 µM to 4.5 µM against MCF-7 breast cancer cells .
- The compound's structural features enhance its interaction with DNA and inhibit cell proliferation.
Antimicrobial Activity
Research indicates that compounds similar to the one possess antimicrobial properties:
- A study demonstrated that oxadiazole derivatives exhibit activity against various bacterial strains, suggesting potential use in treating infections .
- The presence of the chlorophenyl group is believed to enhance lipophilicity, aiding in membrane penetration and subsequent antimicrobial action.
Anti-inflammatory Effects
The anti-inflammatory properties of oxadiazole derivatives have been documented:
- Compounds with similar structures have shown inhibition of pro-inflammatory cytokines in vitro, which may contribute to their therapeutic effects in inflammatory diseases .
Case Studies
- Cytotoxicity Against Cancer Cells : A series of oxadiazole derivatives were synthesized and tested against MCF-7 cells. Among them, compounds with electron-donating groups showed enhanced cytotoxicity compared to those with electron-withdrawing groups .
- Antibacterial Screening : A study evaluated the antibacterial activity of various oxadiazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited potent inhibition comparable to standard antibiotics .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
